
(E)-1-Chlorohex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Chlorohex-3-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of a hexene chain. The “E” configuration indicates that the chlorine atom and the hydrogen atom on the double-bonded carbons are on opposite sides, giving the molecule a specific geometric structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-1-Chlorohex-3-ene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to Hex-3-yne: This method involves the addition of hydrogen chloride (HCl) to hex-3-yne under controlled conditions to yield this compound.
Dehydrohalogenation of 1,2-Dichlorohexane: This process involves the elimination of hydrogen chloride from 1,2-dichlorohexane using a strong base like potassium hydroxide (KOH) in ethanol.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chlorination of hex-3-ene using chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-Chlorohex-3-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form alcohols or ethers.
Addition Reactions: The double bond in this compound can react with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Formation of hex-3-en-1-ol or hex-3-en-1-ether.
Addition: Formation of 1,2-dibromohexane or 1-bromohexane.
Oxidation: Formation of hex-3-ene-1,2-diol or hex-3-ene oxide.
Applications De Recherche Scientifique
(E)-1-Chlorohex-3-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized alkenes and alkynes.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of (E)-1-Chlorohex-3-ene involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. Additionally, the double bond in this compound can participate in addition reactions, resulting in the formation of new products with different chemical properties.
Comparaison Avec Des Composés Similaires
1-Chlorohexane: A saturated alkane with a chlorine atom attached to the first carbon. Unlike (E)-1-Chlorohex-3-ene, it lacks a double bond and exhibits different reactivity.
Hex-3-ene: An unsaturated alkene without a chlorine atom. It undergoes similar addition reactions but lacks the ability to participate in nucleophilic substitution reactions involving chlorine.
1-Bromohex-3-ene: Similar to this compound but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the difference in halogen properties.
Uniqueness: this compound is unique due to its specific geometric configuration (E) and the presence of both a chlorine atom and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
63281-97-0 |
|---|---|
Formule moléculaire |
C6H11Cl |
Poids moléculaire |
118.60 g/mol |
Nom IUPAC |
(E)-1-chlorohex-3-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ |
Clé InChI |
ODDBBUZTMLEZBW-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCl |
SMILES canonique |
CCC=CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


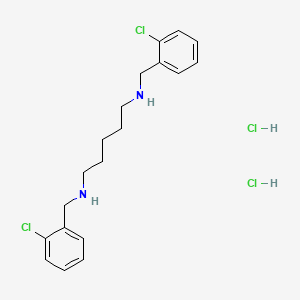
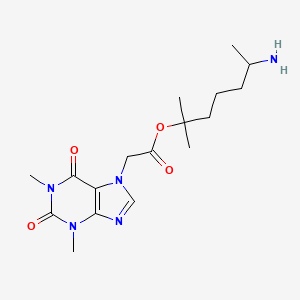
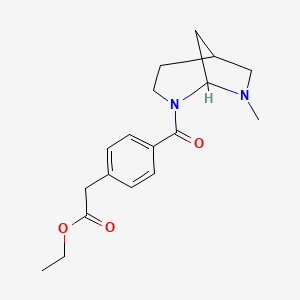

![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
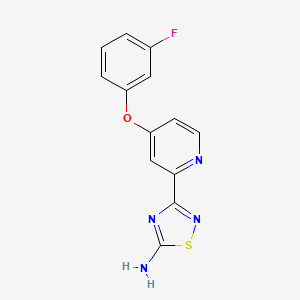
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
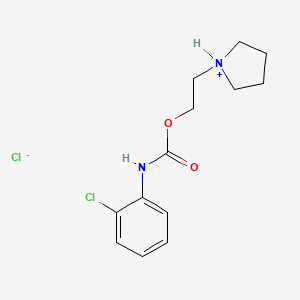
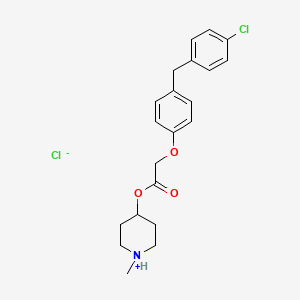
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
